molecular formula C11H11Cl B15360591 Benzene, (5-chloro-1-pentynyl)- CAS No. 24463-87-4

Benzene, (5-chloro-1-pentynyl)-

Cat. No.: B15360591
CAS No.: 24463-87-4
M. Wt: 178.66 g/mol
InChI Key: CNFXMYILAIFDPX-UHFFFAOYSA-N
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Description

Benzene, (5-chloro-1-pentynyl)-: is an organic compound with the molecular formula C11H11Cl . It is characterized by a benzene ring substituted with a 5-chloro-1-pentynyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of an alkyne and a chlorine substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-chloro-1-pentynyl)- typically involves the coupling of a benzene derivative with a 5-chloro-1-pentyne. One common method is the Sonogashira coupling reaction , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds as follows:

    Aryl halide: (e.g., bromobenzene) is reacted with .

    Catalysts: Palladium(0) and copper(I) iodide.

    Base: Triethylamine or diisopropylamine.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically around 60-80°C.

Industrial Production Methods: Industrial production methods for Benzene, (5-chloro-1-pentynyl)- are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. Large-scale reactions may use continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or oleum.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzene, (5-chloro-1-pentynyl)- in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the alkyne group can participate in addition reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzene, (5-bromo-1-pentynyl)-: Similar structure but with a bromine atom instead of chlorine.

    Benzene, (5-iodo-1-pentynyl)-: Similar structure but with an iodine atom instead of chlorine.

    Benzene, (5-fluoro-1-pentynyl)-: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: : Benzene, (5-chloro-1-pentynyl)- is unique due to the specific reactivity imparted by the chlorine atom, which can influence the compound’s behavior in substitution reactions and its overall stability .

Properties

CAS No.

24463-87-4

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

5-chloropent-1-ynylbenzene

InChI

InChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2

InChI Key

CNFXMYILAIFDPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCl

Origin of Product

United States

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